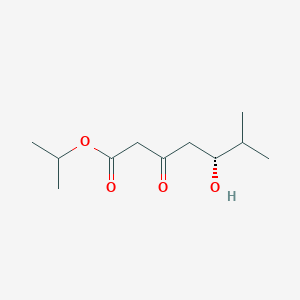![molecular formula C21H14BrN3O2S B12627951 Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-: is a complex organic compound with a unique structure that combines a benzonitrile group with a brominated pyrrolo[2,3-b]pyridine moiety and a sulfonyl group attached to a methylphenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the brominated pyrrolo[2,3-b]pyridine and the benzonitrile moiety . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura, leading to the formation of complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Atmosphere: Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon) and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
Chemistry: In organic synthesis, Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials .
作用機序
The mechanism of action of Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with molecular targets through various pathways. The sulfonyl group and the pyrrolo[2,3-b]pyridine moiety can interact with enzymes, receptors, or other proteins, leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Benzonitrile, 3-bromo-: A simpler analog with a bromine atom on the benzonitrile ring.
3-(Bromomethyl)benzonitrile: Another analog with a bromomethyl group on the benzonitrile ring.
Uniqueness: The presence of the sulfonyl group and the pyrrolo[2,3-b]pyridine moiety distinguishes it from simpler analogs and enhances its utility in various fields .
特性
分子式 |
C21H14BrN3O2S |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
3-[3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C21H14BrN3O2S/c1-14-5-7-18(8-6-14)28(26,27)25-13-20(22)19-10-17(12-24-21(19)25)16-4-2-3-15(9-16)11-23/h2-10,12-13H,1H3 |
InChIキー |
CFQKCWXQVPHBBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC(=C4)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)

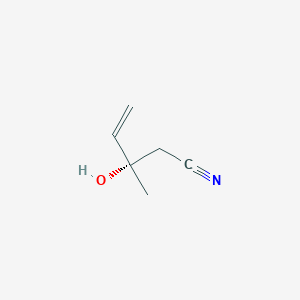




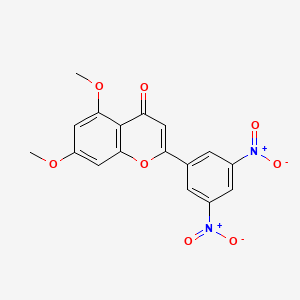
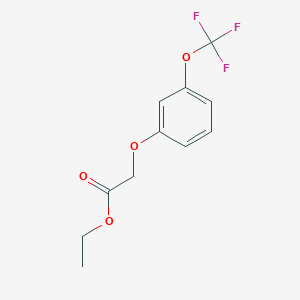
![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
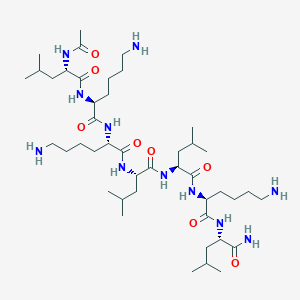
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
